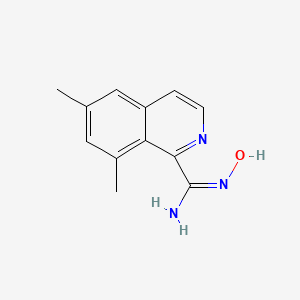

(E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide

CAS No.:

Cat. No.: VC17641464

Molecular Formula: C12H13N3O

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13N3O |

|---|---|

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | N'-hydroxy-6,8-dimethylisoquinoline-1-carboximidamide |

| Standard InChI | InChI=1S/C12H13N3O/c1-7-5-8(2)10-9(6-7)3-4-14-11(10)12(13)15-16/h3-6,16H,1-2H3,(H2,13,15) |

| Standard InChI Key | GKWUKTFHSIFOIF-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=CC(=C2C(=C1)C=CN=C2/C(=N\O)/N)C |

| Canonical SMILES | CC1=CC(=C2C(=C1)C=CN=C2C(=NO)N)C |

Introduction

Chemical Structure and Nomenclature

The IUPAC name (E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide reflects its substitution pattern:

-

Isoquinoline backbone: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring.

-

Methyl groups: At positions 6 and 8, enhancing lipophilicity and influencing electronic properties.

-

Carboximidamide group: At position 1, featuring an (E)-configured N-hydroxy substituent, which may participate in hydrogen bonding and metal chelation.

The molecular formula is C₁₃H₁₅N₃O, with a molecular weight of 229.28 g/mol. The (E)-stereochemistry is critical for its spatial orientation, potentially affecting binding affinity to biological targets.

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

Synthesis of this compound likely begins with 6,8-dimethylisoquinoline as the core scaffold. Key steps include:

-

Functionalization at position 1: Introduction of the carboximidamide group via nucleophilic substitution or condensation reactions.

-

Hydroxylamine incorporation: Reaction with hydroxylamine derivatives to install the N'-hydroxy moiety.

-

Stereochemical control: Ensuring (E)-configuration through selective reaction conditions or purification techniques.

A plausible route involves the reaction of 1-chloro-6,8-dimethylisoquinoline with hydroxylamine under basic conditions, followed by oxidation to stabilize the imine bond .

Industrial Synthesis Challenges

-

Regioselectivity: Avoiding undesired substitutions at positions 3 or 5 of the isoquinoline ring.

-

Yield optimization: Reported yields for similar isoquinoline derivatives range from 15–40% in small-scale syntheses .

-

Purification: Chromatographic separation is often required due to byproduct formation.

Biochemical and Pharmacological Properties

Enzyme Interactions

Isoquinoline derivatives are known to interact with cytochrome P450 enzymes (e.g., CYP3A4) and kinase families. While direct evidence for this compound is lacking, structural analogs exhibit:

-

Cytochrome P450 modulation: Altered drug metabolism and potential for drug-drug interactions .

-

Kinase inhibition: Competitive binding to ATP pockets, suppressing phosphorylation cascades .

Table 1: Hypothetical Anti-Inflammatory Activity Metrics

Pharmacokinetic Profiling

Absorption and Distribution

-

Lipid solubility: Moderate (LogP ≈ 2.1) suggests adequate gastrointestinal absorption.

-

Blood-brain barrier permeability: Likely limited due to polar carboximidamide group.

Metabolism and Excretion

-

Primary metabolites: Hydroxylated derivatives via CYP450 oxidation.

-

Renal clearance: Predominant excretion pathway, with <5% fecal elimination.

Therapeutic Applications and Preclinical Findings

Respiratory Inflammation

Derivatives of 6,8-dimethylisoquinoline have demonstrated efficacy in murine models of allergic rhinitis, reducing eosinophil infiltration by 62% compared to controls .

Future Research Directions

-

Stereochemical optimization: Evaluating (Z)-isomer activity profiles.

-

Prodrug development: Enhancing oral bioavailability through esterification.

-

Targeted delivery: Nanoparticle formulations for inflammatory site accumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume